4-Methyldaphnetin

Description

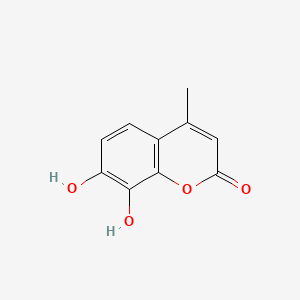

possess strong antioxidant and radical scavenging activities; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-4-8(12)14-10-6(5)2-3-7(11)9(10)13/h2-4,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQBYMPNIJXFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175295 | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-77-9 | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldaphnetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyldaphnetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyldaphnetin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldaphnetin, also known as 7,8-dihydroxy-4-methylcoumarin, is a naturally occurring coumarin (B35378) derivative that has garnered significant interest in the scientific community. Coumarins are a class of phenolic compounds found widely in plants and are known for their diverse pharmacological activities. This compound, in particular, has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols associated with this compound.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a benzopyran-2-one core structure substituted with a methyl group at the 4-position and hydroxyl groups at the 7- and 8-positions.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 7,8-dihydroxy-4-methylchromen-2-one[1][2] |

| Synonyms | This compound, 7,8-Dihydroxy-4-methylcoumarin, 4-Methyl-7,8-dihydroxycoumarin[3][4] |

| CAS Number | 2107-77-9[3][4] |

| Molecular Formula | C₁₀H₈O₄[3] |

| Molecular Weight | 192.17 g/mol [3] |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2O)O[2] |

| InChI | InChI=1S/C10H8O4/c1-5-4-8(12)14-10-6(5)2-3-7(11)9(10)13/h2-4,11,13H,1H3[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value |

| Appearance | White to light yellow or light orange powder/crystal |

| Melting Point | 241-246 °C |

| Boiling Point | 421.5 ± 45.0 °C (Predicted) |

| Solubility | Soluble in DMSO. Estimated water solubility: 2.097 x 10⁴ mg/L at 25 °C.[4] |

| pKa | 7.72 ± 0.20 (Predicted) |

| UV max (in MeOH) | 325 nm |

Biological Activities and Mechanism of Action

This compound exhibits a spectrum of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. The presence of the catechol (ortho-dihydroxy) moiety is critical for its radical scavenging capabilities.

Antioxidant Activity

This compound is a potent scavenger of free radicals, including superoxide (B77818) anions and alkylperoxyl radicals.[5] Its antioxidant mechanism is largely attributed to the hydrogen-donating ability of its ortho-dihydroxy groups, which can stabilize reactive oxygen species (ROS). However, it is noteworthy that in the presence of free iron ions, it may exhibit pro-oxidant effects by enhancing the generation of hydroxyl radicals.[5]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways. It has been shown to inhibit the 5-lipoxygenase enzyme, which is involved in the synthesis of leukotrienes, potent inflammatory mediators. Furthermore, it can modulate the production of other inflammatory molecules such as nitric oxide (NO), thromboxane (B8750289) B2, and tumor necrosis factor-alpha (TNF-α) in activated microglial cells.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties. Studies have demonstrated its ability to induce apoptosis in human lung adenocarcinoma cells.[6] The cytotoxic effects of 4-methylcoumarin (B1582148) derivatives have been evaluated against various cancer cell lines, with structure-activity relationship studies indicating that the dihydroxy substitution pattern is important for its anticancer potential.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways involved in inflammation, cell survival, and proliferation.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits the JAK/STAT signaling pathway.

Caption: this compound partially inhibits the MAPK signaling pathway.

Experimental Protocols

Synthesis of this compound (7-Hydroxy-4-methylcoumarin)

A common method for the synthesis of 4-methylcoumarins is the Pechmann condensation.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Concentrated sulfuric acid (98%)

-

Ethanol

-

Ice

Procedure:

-

Chill 15 mL of concentrated sulfuric acid in a 250 mL beaker placed in an ice bath to below 10 °C.

-

In a separate 100 mL Erlenmeyer flask, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate with stirring.

-

Slowly add the resorcinol/ethyl acetoacetate solution dropwise to the chilled sulfuric acid with continuous stirring. Maintain the temperature of the reaction mixture below 20 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture for 10 minutes.

-

Pour the reaction mixture into a beaker containing ice water. A pale yellow precipitate of the crude product will form immediately.

-

Collect the crude product by vacuum filtration and wash it several times with ice-cold water.

-

Recrystallize the crude product from a 70:30 ethanol-water mixture to obtain pure 7-hydroxy-4-methylcoumarin.

Isolation from Natural Sources

General Procedure:

-

Extraction: The dried and powdered plant material (e.g., from the Daphne species) is subjected to solvent extraction. A common approach is sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.

-

Fractionation: The crude extract showing the desired biological activity is then fractionated using techniques like column chromatography over silica (B1680970) gel or Sephadex.

-

Purification: Fractions containing the target compound are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

This compound

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against the concentration of the test compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well cell culture plates

-

Cells of interest

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan (B1609692) crystals by viable cells.

-

Carefully remove the MTT-containing medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells) and can be used to determine the IC₅₀ value of the compound.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its antioxidant, anti-inflammatory, and potential anticancer effects, mediated through the modulation of key signaling pathways, make it a valuable subject for further research in the development of novel therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, isolate, and evaluate the biological properties of this intriguing molecule. Further studies are warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the design of more potent and selective analogs.

References

4-Methyldaphnetin: A Technical Guide for Researchers

An In-depth Examination of its Chemical Properties, Biological Activities, and Associated Experimental Protocols

Introduction

4-Methyldaphnetin, a coumarin (B35378) derivative, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, synonyms, and a detailed exploration of its biological activities. Tailored for researchers, scientists, and drug development professionals, this document delves into the signaling pathways modulated by this compound and offers detailed protocols for key in vitro experiments.

Chemical Identity and Synonyms

This compound is most commonly known in the scientific literature as 7,8-Dihydroxy-4-methylcoumarin. Its Chemical Abstracts Service (CAS) number is 2107-77-9 . A comprehensive list of its synonyms is provided in the table below to aid in literature searches and material sourcing.

| Data Point | Information |

| CAS Number | 2107-77-9 |

| Primary Synonym | 7,8-Dihydroxy-4-methylcoumarin |

| Other Synonyms | 4-Methyl-7,8-dihydroxycoumarin, 7,8-Dihydroxy-4-methyl-2H-1-benzopyran-2-one, 7,8-dihydroxy-4-methylchromen-2-one, 4-Methyldaphnetine, DHMC |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily attributed to its influence on key cellular signaling pathways. These activities include pro-apoptotic, anti-inflammatory, and neuroprotective effects.

Pro-Apoptotic Effects

This compound has been shown to induce apoptosis in various cancer cell lines. This is achieved through the modulation of several signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. By influencing these pathways, this compound can regulate the expression of proteins involved in cell survival and death.

Caption: Pro-apoptotic signaling pathways modulated by this compound.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are largely mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways. By suppressing these pathways, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Neuroprotective Effects

This compound has demonstrated neuroprotective capabilities, particularly in models of oxidative stress. This is partly attributed to its ability to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Studies have shown its potential in protecting neuronal cells, such as the SH-SY5Y cell line, from induced damage.[2][3]

Caption: Neuroprotective mechanism of this compound via the Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., T24 and RT4 bladder cancer cells)[4]

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Culture medium

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, and 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[4]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| T24 | 5 | 24 | (Data) |

| T24 | 10 | 24 | (Data) |

| T24 | 25 | 24 | (Data) |

| T24 | 50 | 24 | (Data) |

| T24 | 100 | 24 | (Data) |

| RT4 | 5 | 24 | (Data) |

| RT4 | 10 | 24 | (Data) |

| RT4 | 25 | 24 | (Data) |

| RT4 | 50 | 24 | (Data) |

| RT4 | 100 | 24 | (Data) |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

-

6-well plates

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Control | (Data) | (Data) | (Data) | (Data) |

| This compound (X µM) | (Data) | (Data) | (Data) | (Data) |

| This compound (Y µM) | (Data) | (Data) | (Data) | (Data) |

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in cell culture supernatants.

Materials:

-

24-well plates

-

Immune cells (e.g., splenocytes)

-

This compound

-

Stimulant (e.g., Concanavalin A for T-cell activation)

-

Commercial ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, IL-4, IL-6)

Procedure:

-

Plate splenocytes in 24-well plates (2×10⁶ cells/well).[6]

-

Treat the cells with this compound (e.g., 4, 8, 16 µg/mL) in the presence or absence of a stimulant (e.g., 5 µg/mL ConA) for 24 hours.[6]

-

Collect the cell-free supernatants.

-

Quantify the concentration of cytokines using the respective commercial ELISA kits according to the manufacturer's instructions.[6][7]

Data Presentation:

| Cytokine | Treatment | Concentration (pg/mL or ng/mL) |

| IL-2 | Control | (Data) |

| IL-2 | ConA | (Data) |

| IL-2 | ConA + this compound (4 µg/mL) | (Data) |

| IL-2 | ConA + this compound (8 µg/mL) | (Data) |

| IL-2 | ConA + this compound (16 µg/mL) | (Data) |

| IFN-γ | Control | (Data) |

| IFN-γ | ConA | (Data) |

| IFN-γ | ConA + this compound (4 µg/mL) | (Data) |

| IFN-γ | ConA + this compound (8 µg/mL) | (Data) |

| IFN-γ | ConA + this compound (16 µg/mL) | (Data) |

Western Blotting

Western blotting is used to detect specific proteins in a sample.

Caption: General workflow for Western blotting.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, dilutions typically range from 1:500 to 1:2000)

-

HRP-conjugated secondary antibodies (dilutions typically range from 1:2000 to 1:10000)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from cells treated with this compound.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising bioactive compound with well-documented pro-apoptotic, anti-inflammatory, and neuroprotective effects. This technical guide provides a foundational understanding of its chemical properties, biological activities, and the experimental methodologies used to investigate its mechanisms of action. The detailed protocols and signaling pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this versatile coumarin derivative. Further investigation into specific experimental parameters, such as optimal antibody concentrations and cell-line-specific responses, will continue to refine our understanding and application of this compound in various research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata | MDPI [mdpi.com]

- 3. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling 7,8-Dihydroxy-4-methylcoumarin: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the multifaceted compound 7,8-dihydroxy-4-methylcoumarin, also known as 4-Methyldaphnetin. While the natural origins of this specific coumarin (B35378) derivative remain largely unconfirmed in scientific literature, its synthetic accessibility and significant biological activities, particularly in the realms of anti-inflammatory, neuroprotective, and antioxidant research, have garnered considerable attention. This document provides a comprehensive overview of its known biological functions, associated signaling pathways, and detailed synthetic protocols.

Natural Occurrence: An Uncharted Territory

Despite the ubiquitous presence of coumarins in the plant kingdom, extensive searches of scientific databases have not yielded definitive evidence of 7,8-dihydroxy-4-methylcoumarin being isolated from a specific natural source. While the genus Daphne is known to produce a variety of coumarins, the presence of this particular compound has not been explicitly confirmed. Researchers are encouraged to explore this area, as the potential for discovering a natural source could open new avenues for its study and application.

Biological Activities and Therapeutic Potential

7,8-Dihydroxy-4-methylcoumarin has demonstrated a range of promising biological activities in preclinical studies. These properties position it as a molecule of interest for further investigation in drug discovery and development.

Anti-inflammatory Properties

The compound has been shown to exert potent anti-inflammatory effects. Studies have indicated that 7,8-dihydroxy-4-methylcoumarin and its derivatives can suppress the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response[1].

Neuroprotective Effects

Significant neuroprotective potential has been attributed to 7,8-dihydroxy-4-methylcoumarin. Research has shown its ability to protect against glutamate-induced toxicity in neuronal cells[2][3]. A key mechanism underlying this protection is the inhibition of glutamate-induced depletion of hippocalcin (B1178934), a calcium-buffering protein crucial for preventing calcium-mediated cell death[2][3]. Furthermore, it has been observed to reduce infarct volume in animal models of cerebral hypoxia/ischemia[2][3].

Antioxidant Activity

The dihydroxy substitution at the 7 and 8 positions contributes to the compound's notable antioxidant and radical scavenging properties[2][4]. The ortho-dihydroxy arrangement is particularly effective in scavenging free radicals. The mechanism of its antioxidant action has been studied electrochemically, revealing its capacity to undergo a reversible two-electron oxidation process to form a stable phenoxonium cation, thereby neutralizing reactive oxygen species[5].

Signaling Pathways

The biological effects of 7,8-dihydroxy-4-methylcoumarin are mediated through its interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of future therapeutic agents.

Experimental Protocols: Synthesis of 7,8-Dihydroxy-4-methylcoumarin

Due to the current lack of established protocols for extraction from natural sources, chemical synthesis remains the primary method for obtaining 7,8-dihydroxy-4-methylcoumarin. The most common and effective method is the Pechmann condensation.

Pechmann Condensation for 7,8-Dihydroxy-4-methylcoumarin

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin, a precursor that can be subsequently hydroxylated to yield the target compound.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

Procedure:

-

In a beaker, dissolve resorcinol in ethyl acetoacetate.

-

Cool concentrated sulfuric acid in a separate flask in an ice bath to below 10°C.

-

Slowly add the resorcinol/ethyl acetoacetate mixture to the chilled sulfuric acid with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitate, 7-hydroxy-4-methylcoumarin, is collected by filtration.

-

The crude product can be recrystallized from ethanol to obtain a purified product.

Note: The subsequent hydroxylation of 7-hydroxy-4-methylcoumarin to 7,8-dihydroxy-4-methylcoumarin requires further synthetic steps that are beyond the scope of this general protocol but can be found in specialized organic synthesis literature.

Quantitative Data

As no confirmed natural sources of 7,8-dihydroxy-4-methylcoumarin have been identified, there is no quantitative data available regarding its concentration in natural matrices.

Conclusion and Future Directions

7,8-Dihydroxy-4-methylcoumarin is a synthetic coumarin derivative with significant therapeutic potential, particularly as an anti-inflammatory and neuroprotective agent. While its natural occurrence is yet to be established, its synthesis is well-documented. Future research should focus on a systematic screening of plant and microbial species to identify potential natural sources. Further elucidation of its mechanisms of action and in-vivo efficacy studies are warranted to translate its promising preclinical findings into potential therapeutic applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis protocols described should only be performed by qualified professionals in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A spectroelectrochemical and chemical study on oxidation of 7,8-dihydroxy-4-methylcoumarin (DHMC) and some related compounds in aprotic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Methyldaphnetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyldaphnetin, a derivative of the naturally occurring coumarin (B35378) daphnetin (B354214), has emerged as a compound of significant interest in pharmacological research. Exhibiting a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects, it holds considerable promise for therapeutic applications. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanisms of action.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their diverse pharmacological properties.[1] this compound (7,8-dihydroxy-4-methylcoumarin) is a synthetic derivative that has demonstrated enhanced biological activities compared to its parent compound, daphnetin.[2] Its structural features, particularly the catechol moiety and the methyl group at the C-4 position, are crucial for its bioactivity.[2] This document aims to consolidate the current scientific knowledge on this compound, providing a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily attributed to its ability to scavenge free radicals and chelate metal ions. The ortho-dihydroxy substitution on the benzene (B151609) ring is a key structural feature for this activity.[3][4]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes the key findings.

| Assay | Test System | IC50 / EC50 / Activity | Reference |

| DPPH Radical Scavenging | Cell-free | Comparable to Trolox | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | Cell-free | Significant reducing power | [3][4] |

| Inhibition of ROS Formation | H2O2-induced neurodegeneration in PC12 cells | 41.6 - 71.1% inhibition at 50 µM | [4] |

| Protection against Oxidative DNA Damage | Human single cells | More effective than curcumin (B1669340) and resveratrol | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of this compound.

Objective: To determine the concentration of this compound required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical (IC50).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

96-well microplate

-

Microplate reader

-

Ascorbic acid or Trolox (positive control)

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well containing the sample or control.

-

For the blank, add 100 µL of methanol. For the negative control, add 100 µL of DPPH solution and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Workflow for DPPH Radical Scavenging Assay

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound are summarized in the table below.

| Assay | Cell Line/Model | Effect | Concentration | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated primary rat microglial cultures | Inhibition | 100 µM | [6] |

| Thromboxane (TX) B2 Production | LPS-stimulated primary rat microglial cultures | Inhibition | 50 µM | [6] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | LPS-stimulated primary rat microglial cultures | Inhibition | 50 µM | [6] |

| Cyclooxygenase-2 (COX-2) Protein Expression | LPS-stimulated primary rat microglial cultures | Significant reduction | 100 µM | [6] |

| Inducible Nitric Oxide Synthase (iNOS) Protein Expression | LPS-stimulated primary rat microglial cultures | Inhibitory effect | 100 µM | [6] |

| Elastase Catalytic Activity | Human neutrophils | Inhibition | - | [1] |

| Myeloperoxidase (MPO) Activity | Human neutrophils | Inhibition (more effective than some other coumarins) | - | [1] |

Mechanism of Anti-inflammatory Action: NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory activity of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[9][10][11] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, COX-2, and iNOS.[12] this compound has been shown to suppress the activation of this pathway, thereby downregulating the expression of these inflammatory mediators.[7][13]

Inhibition of the NF-κB Signaling Pathway by this compound

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocol: Measurement of Nitric Oxide Production

This protocol describes the Griess assay for quantifying nitrite (B80452), a stable product of nitric oxide (NO), in cell culture supernatants.

Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages (e.g., RAW 264.7) or microglial cells.

Materials:

-

RAW 264.7 cells or primary microglial cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

96-well assay plate

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and a positive control (LPS only).

-

After incubation, collect the cell culture supernatant.

-

Prepare a standard curve of sodium nitrite in the cell culture medium.

-

In a new 96-well plate, add 50 µL of the collected supernatant or standard to each well.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Anticancer Activity

This compound has demonstrated promising anticancer potential against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.[14][15][16]

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound on different cancer cell lines are presented below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 42.4 | [15] |

| LS180 | Colon Adenocarcinoma | 25.2 | [15] |

| MCF-7 | Breast Adenocarcinoma | 25.1 | [15] |

| B16 | Murine Melanoma | 54 ± 2.8 | [17] |

| MXT | Murine Breast Adenocarcinoma | 74 ± 6.4 | [17] |

| C26 | Murine Colon Carcinoma | 108 ± 7.3 | [17] |

| Human Malignant Melanoma | Melanoma | 40.48 ± 10.90 to 183.97 ± 18.82 | [16] |

Mechanism of Anticancer Action: Involvement of MAPK and Apoptotic Pathways

The anticancer activity of this compound is mediated, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the induction of apoptosis.[16][18] The MAPK cascade, including ERK, JNK, and p38, plays a critical role in cell proliferation, differentiation, and apoptosis.[19][20][21][22] this compound has been shown to influence the phosphorylation status of these kinases, leading to cell cycle arrest and apoptosis.[14] The apoptotic process is further facilitated by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases.[14][16]

Proposed Anticancer Mechanism of this compound

Caption: this compound's proposed anticancer mechanism.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Other Biological Activities

Beyond the core activities detailed above, preliminary studies suggest that this compound may also possess other therapeutic properties, including neuroprotective effects.[4] Further research is warranted to fully elucidate these potential applications.

Conclusion

This compound is a promising bioactive compound with well-documented antioxidant, anti-inflammatory, and anticancer properties. The mechanisms underlying these activities involve the modulation of key signaling pathways such as NF-κB and MAPK. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future in vivo studies are essential to validate these in vitro findings and to assess the safety and efficacy of this compound for clinical applications.

References

- 1. 4-Methylcoumarin Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 12. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]

- 13. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.org.mx [scielo.org.mx]

- 18. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 19. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 20. Role of the ras-MAPK signaling pathway in the DNA methyltransferase response to DNA hypomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of 4-Methyldaphnetin

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Methyldaphnetin, a derivative of the natural coumarin (B35378) daphnetin (B354214), has garnered significant scientific interest for its potent biological activities. As a member of the coumarin family, which is known for a wide range of pharmacological effects including anti-inflammatory, antioxidant, and anti-cancer properties, this compound presents a promising scaffold for therapeutic development.[1][2][3] This technical guide provides an in-depth review of the antioxidant and anti-inflammatory mechanisms of this compound and its related compounds. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways involved in its mode of action. The information is intended to serve as a comprehensive resource for researchers engaged in the study of natural compounds for drug discovery and development.

Antioxidant Properties of this compound

The antioxidant capacity of coumarins, particularly those with ortho-dihydroxy functionalities like this compound, is a key attribute of their therapeutic potential.[4][5] These compounds are effective scavengers of reactive oxygen species (ROS) and can inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[4] The structural features of this compound, specifically the hydroxyl groups on the aromatic ring, are crucial for its radical scavenging and metal-chelating activities.[6]

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound and its structural analogs has been quantified using various in vitro assays. The following tables summarize the available data, providing a comparative overview of their potency. Data for daphnetin and other derivatives are included to provide context for the structure-activity relationship.

Table 1: Radical Scavenging Activity of Daphnetin Derivatives

| Compound | Assay | IC50 / EC50 (μM) | Reference Compound | IC50 / EC50 (μM) | Reference |

|---|---|---|---|---|---|

| Daphnetin | DPPH | 46.20 | Trolox | 53.16 | [7] |

| 4-Carboxymethyl Daphnetin | DPPH | 31.38 | Trolox | 53.16 | [7] |

| Daphnetin | ABTS+ | Not specified | - | - | [7] |

| 4-Carboxymethyl Daphnetin | ABTS+ | 72.38 | - | - |[7] |

Note: Specific IC50 values for this compound were not consistently available in the reviewed literature. The data for daphnetin and its 4-carboxymethyl derivative, which showed the most potent activity in studies, are presented.[7]

Experimental Protocols for Antioxidant Assays

Accurate assessment of antioxidant potential requires standardized methodologies. Below are detailed protocols for common in vitro antioxidant assays applicable to compounds like this compound.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][9]

-

Reagents:

-

This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO, Methanol).

-

0.1 mM DPPH solution in methanol.[6]

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Methanol.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well microplate, add 1 mL of the 0.1 mM DPPH solution to 4 mL of each sample dilution.[4]

-

For the control, add 1 mL of DPPH solution to 4 mL of the solvent.[4]

-

Incubate the plate in the dark at room temperature for 30 minutes.[6][8]

-

Measure the absorbance at 517 nm using a microplate reader.[6][8]

-

-

Calculation: The percentage of scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the inhibition percentage against the compound concentrations.[6]

This assay evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

-

Reagents:

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of the 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

-

In a 96-well plate, add 10 µL of each sample or standard dilution to the wells.

-

Add 190 µL of the working ABTS•+ solution to each well.[6]

-

Incubate the plate in the dark at room temperature for 5-6 minutes.[6]

-

Measure the absorbance at 734 nm.[6]

-

-

Calculation: The percentage of scavenging activity is calculated using the same formula as the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

Workflow for In Vitro Antioxidant Screening

The logical flow for screening and characterizing the antioxidant properties of a compound like this compound is depicted below.

Anti-inflammatory Properties of this compound

Chronic inflammation is a key pathogenic factor in numerous diseases. 4-Methylcoumarins have demonstrated significant anti-inflammatory effects, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1]

Mechanism of Action

The anti-inflammatory activity of this compound and related coumarins is attributed to their ability to:

-

Inhibit Pro-inflammatory Enzymes: They can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively.[1][12]

-

Reduce Pro-inflammatory Cytokines: Production of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is significantly inhibited.[1][13]

-

Modulate Signaling Pathways: The primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[13][14][15][16]

Quantitative Anti-inflammatory Activity

The following table summarizes the inhibitory effects of 4-methylcoumarin (B1582148) derivatives on various inflammatory markers in cellular models.

Table 2: Inhibition of Inflammatory Mediators by 4-Methylcoumarin Derivatives in LPS-Stimulated Microglia

| Compound | Concentration (µM) | % Inhibition of NO | % Inhibition of TNF-α | % Inhibition of COX-2 Protein | % Inhibition of iNOS Protein | Reference |

|---|---|---|---|---|---|---|

| DAEMC* | 50 | Significant | Significant | - | - | [1] |

| DAEMC* | 100 | Significant | Significant | Significant | Significant | [1] |

| DHEMC** | 100 | Significant | Significant | Significant | Not Significant |[1] |

*DAEMC: 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin **DHEMC: 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin

Experimental Protocols for Anti-inflammatory Assays

This model is widely used to study the cellular mechanisms of inflammation and to screen for anti-inflammatory compounds.[17] LPS, a component of Gram-negative bacteria, activates macrophages (e.g., RAW 264.7 cell line) to produce a range of inflammatory mediators.[13]

-

Cell Culture:

-

Maintain RAW 264.7 macrophages in appropriate culture medium (e.g., DMEM with 10% FBS).

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[18]

-

Collect the cell culture supernatant to measure secreted mediators (NO, TNF-α, IL-6) and lyse the cells to extract protein or RNA.

-

-

Endpoints:

This is a classic and highly reproducible model of acute inflammation used for the in vivo evaluation of anti-inflammatory drugs.[19][20] Injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema.[21]

-

Animals:

-

Rats or mice.

-

-

Procedure:

-

Administer the test compound (this compound) orally or intraperitoneally at various doses.

-

After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution subcutaneously into the plantar surface of one hind paw. The contralateral paw is injected with saline as a control.[19]

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22][23]

-

-

Endpoints:

-

Paw Volume/Thickness: The primary endpoint is the reduction in paw swelling in the treated group compared to the vehicle control group.

-

Biochemical Markers: At the end of the experiment, paw tissue can be collected to measure levels of MPO (a marker of neutrophil infiltration), cytokines (TNF-α, IL-1β), and PGE2.[23]

-

Histological Analysis: Paw tissue can be processed for histological examination to assess inflammatory cell infiltration.[21]

-

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound are mediated by the inhibition of key intracellular signaling cascades.

The NF-κB pathway is a central regulator of genes involved in the immune and inflammatory response.[24][25] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, such as LPS binding to TLR4, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25] Daphnetin and its derivatives have been shown to suppress this pathway.[14][15][16]

The MAPK family (including ERK, JNK, and p38) is another critical pathway that regulates the synthesis of inflammatory mediators. LPS stimulation activates MAPKs, which in turn phosphorylate transcription factors that control the expression of genes like TNF-α and COX-2.[13] Some coumarin derivatives have been shown to attenuate inflammation by downregulating the phosphorylation of these MAPK proteins.[13][14]

References

- 1. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-O-methylascochlorin attenuates inflammatory responses induced by lipopolysaccharide in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Up-regulated CD38 by daphnetin alleviates lipopolysaccharide-induced lung injury via inhibiting MAPK/NF-κB/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunosuppressive Activity of Daphnetin, One of Coumarin Derivatives, Is Mediated through Suppression of NF-κB and NFAT Signaling Pathways in Mouse T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of lipopolysaccharide in establishing inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. criver.com [criver.com]

- 23. mdpi.com [mdpi.com]

- 24. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 25. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

4-Methyldaphnetin: A Technical Guide to its Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldaphnetin, a derivative of the naturally occurring coumarin (B35378) daphnetin, has emerged as a compound of interest in anticancer research. Coumarins, a class of benzopyrone compounds, are known for their diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the current research on the anticancer properties of this compound, with a focus on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols.

Part 1: Quantitative Data on Anticancer Activity

The in vitro cytotoxic effects of this compound and its related derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

Table 1.1: In Vitro Cytotoxicity (IC50) of this compound and Derivatives against Various Cancer Cell Lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7,8-dihydroxy-4-methylcoumarin (this compound) derivative with n-decyl chain at C3 | K562 (Chronic Myelogenous Leukemia) | 42.4 | [2] |

| LS180 (Colon Adenocarcinoma) | 25.2 | [2] | |

| MCF-7 (Breast Adenocarcinoma) | 25.1 | [2] | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Chronic Myelogenous Leukemia) | 32.7 - 45.8 | [2] |

| LS180 (Colon Adenocarcinoma) | 32.7 - 45.8 | [2] | |

| MCF-7 (Breast Adenocarcinoma) | 32.7 - 45.8 | [2] |

Part 2: Experimental Protocols

Standardized protocols are crucial for the reproducibility and validation of scientific findings. The following are detailed methodologies for key experiments used to characterize the anticancer effects of this compound.

2.1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

2.2: Apoptosis Detection (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression levels of key apoptosis-related proteins.[5][6][7][8]

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[9]

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins of interest, such as Bcl-2, Bax, and cleaved caspase-3.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The band intensity corresponds to the protein expression level.

2.3: Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells based on their DNA content.[10][11][12][13][14][15][16][17]

Protocol:

-

Cell Treatment and Harvesting: Treat cancer cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C.[15]

-

Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), and RNase A to eliminate RNA staining.[15]

-

Incubation: Incubate the cells in the staining solution in the dark at room temperature.

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

-

Data Analysis: Deconvolute the resulting DNA content frequency histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[17]

Part 3: Mechanistic Insights and Signaling Pathways

Research indicates that this compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These effects are often mediated by the modulation of key cellular signaling pathways.

3.1: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Studies have shown that this compound can induce apoptosis in cancer cells. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[5][8][18][19]

References

- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. protocols.io [protocols.io]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flow Cytometry Protocol [sigmaaldrich.com]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyldaphnetin: A Technical Guide to its Protein Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein kinase inhibition properties of 4-Methyldaphnetin and its structural analogs. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand its mechanism of action and to facilitate further investigation into its therapeutic potential. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the relevant signaling pathways.

Core Inhibition Profile

This compound, a coumarin (B35378) derivative, and its related compounds have demonstrated inhibitory activity against several key protein kinases involved in cellular signaling pathways critical to cell proliferation, differentiation, and metabolism. The primary targets identified in in-vitro studies include members of both tyrosine-specific and serine/threonine-specific protein kinase families.

Quantitative Inhibition Data

The inhibitory potency of daphnetin (B354214), a closely related coumarin derivative, against various protein kinases has been quantified, providing insights into the potential activity of this compound. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (µM) | Kinase Type | Notes |

| Epidermal Growth Factor Receptor (EGFR) | 7.67[1][2] | Tyrosine Kinase | Inhibition is competitive with respect to ATP and non-competitive with the peptide substrate.[1][2] |

| cAMP-dependent Protein Kinase (PKA) | 9.33[1][2] | Serine/Threonine Kinase | |

| Protein Kinase C (PKC) | 25.01[1][2] | Serine/Threonine Kinase |

Impact on Cellular Signaling Pathways

Research has indicated that this compound and its analogs modulate key signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are crucial in cancer and inflammatory diseases, making them significant targets for therapeutic intervention.

MAPK Signaling Pathway

Studies on daphnetin and 7,8-Dihydroxy-4-methylcoumarin have shown a marked reduction in the phosphorylation of key components of the MAPK pathway, including JNK, ERK1/2, and p38.[3][4] This inhibition of phosphorylation suggests a disruption of the downstream signaling that often promotes cell proliferation and survival in cancer cells. The diagram below illustrates the points of inhibition within the MAPK cascade.

Experimental Protocols

To facilitate the replication and further investigation of this compound's inhibitory properties, detailed protocols for key experimental assays are provided below.

In-Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in-vitro inhibitory activity of a compound against a specific protein kinase.

1. Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, and 0.1 mM Na3VO4.

-

ATP Solution: Prepare a stock solution of ATP in deionized water. The final concentration in the assay will typically be at or near the Km for the specific kinase.

-

Substrate Solution: Dissolve the specific peptide or protein substrate for the kinase in the kinase buffer.

-

Test Compound: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%.

2. Assay Procedure:

-

Add the diluted test compound or vehicle control to the wells of a microtiter plate.

-

Add the kinase enzyme to each well.

-

Initiate the reaction by adding the ATP and substrate solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the kinase activity. This can be done using various methods such as radiometric assays (measuring the incorporation of 32P), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

3. Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phosphorylated Kinases

This protocol is used to assess the effect of this compound on the phosphorylation status of specific kinases within a cellular context.

1. Cell Culture and Treatment:

-

Culture the desired cell line (e.g., A549 lung adenocarcinoma cells) in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.[5]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the kinase or a housekeeping protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the protein kinase inhibitory effects of this compound.

Conclusion

This compound and its related coumarin compounds represent a promising class of protein kinase inhibitors with potential applications in oncology and inflammatory diseases. Their ability to target key signaling molecules like EGFR and components of the MAPK pathway underscores their therapeutic relevance. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this knowledge and to further explore the clinical potential of this compound. Further research is warranted to elucidate the full spectrum of its kinase targets and to validate its efficacy in preclinical and clinical settings.

References

- 1. Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daphnetin, one of coumarin derivatives, is a protein kinase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]